(2-Chloroethyl)dimethylsulfanium iodide
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Overview
Description
(2-Chloroethyl)dimethylsulfanium iodide is an organosulfur compound with the molecular formula C4H10ClIS. It is a white to yellow solid at room temperature and is known for its reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloroethyl)dimethylsulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-chloroethanol in the presence of hydroiodic acid. The reaction typically proceeds under mild conditions, with the hydroiodic acid acting as both a catalyst and a source of iodide ions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)dimethylsulfanium iodide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethyl sulfide and ethylene.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used, such as ethyl thiourea or ethyl cyanide.
Oxidation: Major products include dimethyl sulfoxide and dimethyl sulfone.
Reduction: The primary products are dimethyl sulfide and ethylene.
Scientific Research Applications
(2-Chloroethyl)dimethylsulfanium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)dimethylsulfanium iodide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)dimethylsulfonium bromide
- (2-Chloroethyl)dimethylsulfonium chloride
- (2-Chloroethyl)dimethylsulfonium fluoride
Uniqueness
(2-Chloroethyl)dimethylsulfanium iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence its chemical behavior and interactions. Compared to its bromide, chloride, and fluoride counterparts, the iodide variant may exhibit different solubility, reactivity, and biological activity .
Properties
IUPAC Name |
2-chloroethyl(dimethyl)sulfanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCCKOFQRTOIM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCCl.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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